![molecular formula C17H17ClN2O4 B5466193 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5466193.png)
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide, commonly known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. MPPB is a selective antagonist of the 5-HT4 receptor, which is a subtype of serotonin receptor. The 5-HT4 receptor is primarily found in the gastrointestinal tract, and its activation has been shown to improve gastrointestinal motility and reduce symptoms of constipation. However, MPPB's potential application extends beyond the gastrointestinal tract, and
作用机制
MPPB's mechanism of action involves its selective antagonism of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor that is primarily found in the gastrointestinal tract. Its activation by serotonin leads to the release of various neurotransmitters and hormones that regulate gastrointestinal motility. By selectively blocking the 5-HT4 receptor, MPPB reduces gastrointestinal motility and can be used to study the role of this receptor subtype in various physiological processes.
Biochemical and Physiological Effects
MPPB's biochemical and physiological effects are primarily related to its selective antagonism of the 5-HT4 receptor. By blocking the receptor, MPPB reduces the release of various neurotransmitters and hormones that regulate gastrointestinal motility. This can lead to a reduction in gastrointestinal motility and an increase in colonic transit time. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
实验室实验的优点和局限性
MPPB's advantages for lab experiments include its selective antagonism of the 5-HT4 receptor, which allows researchers to study the role of this receptor subtype in various physiological processes. Additionally, MPPB has potential therapeutic effects in the treatment of gastrointestinal disorders, which makes it a valuable tool for drug discovery and development. However, MPPB's limitations for lab experiments include its complex synthesis method and potential toxicity, which requires careful handling of the chemical compound.
未来方向
For MPPB research include further investigation of its potential therapeutic effects in the treatment of gastrointestinal disorders. Additionally, MPPB's role in the regulation of gastrointestinal motility and colonic transit time warrants further investigation. Finally, the development of new MPPB analogs with improved selectivity and reduced toxicity could lead to the development of new drugs for the treatment of gastrointestinal disorders.
合成方法
MPPB can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 2-(4-methoxyphenoxy)propionic acid to form 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzene-1,2-diamine. Finally, this intermediate compound is reacted with cyanogen bromide to form MPPB. The synthesis process is complex and requires careful handling of the chemicals involved.
科学研究应用
MPPB's potential application in scientific research is vast. As a selective antagonist of the 5-HT4 receptor, MPPB can be used to study the role of this receptor subtype in various physiological processes. For example, MPPB has been used to investigate the role of the 5-HT4 receptor in the regulation of gastric emptying and colonic transit in animal models. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
属性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNVPOBWIIXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)
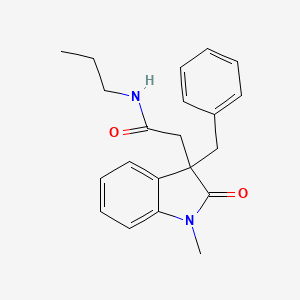
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)

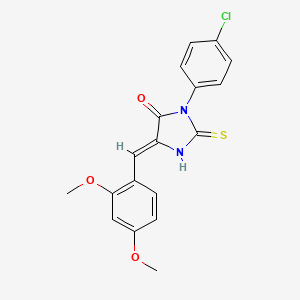
![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
![N'-[1-(3',5'-dinitro-2,2'-bithien-5-yl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5466168.png)
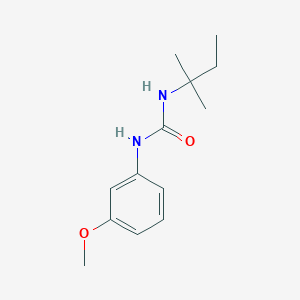
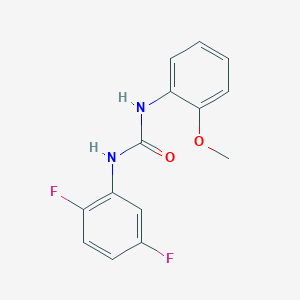
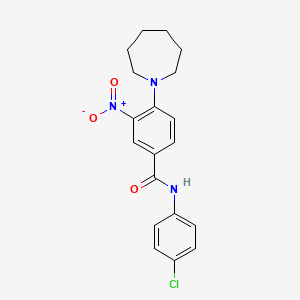
![(3'R*,4'R*)-1'-(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5466205.png)